4-nitro-N-(2-phenylethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-nitro-N-(2-phenylethyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H14N2O4S . It has a molecular weight of 306.34 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C6H6N2O4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H,(H2,7,11,12)
.
Scientific Research Applications
Solid-Phase Synthesis Applications
- Benzenesulfonamides, including derivatives of 4-nitrobenzenesulfonamide, have been utilized as key intermediates in solid-phase synthesis, facilitating the creation of diverse chemical structures. This involves unique chemical transformations and rearrangements leading to various privileged scaffolds (Fülöpová & Soural, 2015).
Structural and Spectroscopic Characterization
- Novel sulfonamide derivatives, including 4-nitrobenzenesulfonamides, have been synthesized and analyzed using X-ray diffraction, spectroscopic techniques (FT-IR, 1H, and 13C NMR), and antimicrobial activity studies. These compounds demonstrate significant antimicrobial properties and provide insights into molecular structure and behavior (Demircioğlu et al., 2018).
Photooxidation Research
- Research on the photooxidation of related compounds like N-(4-chlorophenyl)-benzenesulfonamide has shown the formation of nitroso- and nitro-products under certain conditions. This has implications for understanding the chemical behavior of these compounds under the influence of light and oxygen (Miller & Crosby, 1983).
Inhibitory Activity in Biochemistry
- Some benzenesulfonamide derivatives have been investigated for their potential in inhibiting enzymes like carbonic anhydrase. These studies provide insights into the bioactive potential of these compounds in therapeutic contexts (Pacchiano et al., 2011).
Transition Metal Complex Synthesis
- 4-nitro-N-(quinolin-8-yl)benzenesulfonamide has been used to study the coordination chemistry of transition metals, helping in the understanding of electronic properties and bonding mechanisms of metal complexes (Gole et al., 2021).
Antimicrobial and Antifungal Screening
- Novel compounds synthesized from 4-nitro-N-(2-phenylethyl)benzenesulfonamide and similar structures have been screened for antifungal activity. These studies contribute to the development of new antifungal agents and an understanding of structure-activity relationships (Gupta & Halve, 2015).
Safety and Hazards
The safety data sheet for a similar compound, “4-Nitro-N-(2-phenylethyl)benzamide”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-nitro-N-(2-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c17-16(18)13-6-8-14(9-7-13)21(19,20)15-11-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXNIYKEFYLNFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.